molecular formula C15H18N2O B2754181 N-(3-cyanophenyl)-3-cyclopentylpropanamide CAS No. 556805-44-8

N-(3-cyanophenyl)-3-cyclopentylpropanamide

Cat. No. B2754181
CAS RN: 556805-44-8
M. Wt: 242.322
InChI Key: SSUSYALOZVUREO-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-3-cyclopentylpropanamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential in preventing tooth decay. This compound is a derivative of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) and has been shown to have a unique mechanism of action in preventing dental caries. In

Scientific Research Applications

Pharmaceutical Research and Development Compounds containing cyanophenyl or propanamide groups have been studied for their pharmacological properties. For example, cyanamide is known to inhibit aldehyde dehydrogenase, which is a mechanism utilized in the treatment of alcoholism (Deitrich, Troxell, & Worth, 1976). Similarly, N-(4-hydroxyphenyl)retinamide, a synthetic retinoid, has been investigated for its ability to induce apoptosis in malignant hematopoietic cell lines, suggesting potential applications in cancer therapy (Delia et al., 1993).

Materials Science and Corrosion Inhibition Research into acrylamide derivatives, including those with cyano and phenyl groups, has explored their effectiveness as corrosion inhibitors. A study on the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives demonstrated the potential of these compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Abu-Rayyan et al., 2022).

Chemical Synthesis and Catalysis Compounds with cyanophenyl groups have been used in chemical synthesis, such as the electrophilic cyanation of aryl and heteroaryl bromides for the production of benzonitriles. This process is significant for creating pharmaceutical intermediates and other organic compounds (Anbarasan, Neumann, & Beller, 2011). Moreover, the synthesis of aromatic nitriles through directed C-H cyanation of arenes has been facilitated using N-cyano-N-phenyl-p-toluenesulfonamide, highlighting advancements in catalysis and synthetic efficiency (Gong et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3-Cyanophenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

N-(3-cyanophenyl)-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-11-13-6-3-7-14(10-13)17-15(18)9-8-12-4-1-2-5-12/h3,6-7,10,12H,1-2,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUSYALOZVUREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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